N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide, commonly known as EPE-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPE-101 is a nicotinic acetylcholine receptor agonist that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
EPE-101 acts as a nicotinic acetylcholine receptor agonist, which means that it binds to and activates these receptors in the brain and other tissues. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play important roles in regulating mood, attention, and memory.
Biochemical and Physiological Effects:
EPE-101 has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, enhancing memory, and reducing inflammation. Additionally, EPE-101 has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EPE-101 is its potential therapeutic applications in various research fields. However, one of the limitations of using EPE-101 in lab experiments is its relatively short half-life, which may make it difficult to administer and study in vivo.
Zukünftige Richtungen
There are several potential future directions for research on EPE-101, including further studies on its potential therapeutic applications in various research fields, as well as investigations into its mechanism of action and potential side effects. Additionally, future research could focus on developing more stable analogs of EPE-101 that may be easier to administer and study in vivo.
Synthesemethoden
The synthesis of EPE-101 involves a multi-step process that begins with the reaction of 2-methylphenethylamine with ethyl nicotinate to form the intermediate compound, N-ethyl-N-(2-methylphenethyl)nicotinamide. This intermediate is then reacted with piperidine and formaldehyde to produce the final product, N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
EPE-101 has been extensively studied for its potential therapeutic applications in various research fields. One of the most promising areas of research is in the treatment of Alzheimer's disease, as EPE-101 has been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-3-26(23(27)22-9-6-13-24-17-22)18-20-10-14-25(15-11-20)16-12-21-8-5-4-7-19(21)2/h4-9,13,17,20H,3,10-12,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNOUTNFRJDXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.